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Compound of Interest

Compound Name:
[2-(2-

Fluoroethoxy)phenyl]methanol

Cat. No.: B11715136

Get Quote

Executive Summary: The Fluorinated Scaffold
[2-(2-Fluoroethoxy)phenyl]methanol represents a specialized fluorinated building block in

medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in drug

candidates. Structurally, it consists of a benzyl alcohol core ortho-substituted with a 2-

fluoroethoxy ether chain. This specific substitution pattern introduces unique electronic and

conformational properties—most notably the fluorine gauche effect—which can critically

influence ligand-protein binding affinities.

This guide provides a rigorous technical analysis of the molecule, detailing its synthesis,

spectroscopic signature, and physicochemical behavior.

Structural & Conformational Analysis
The Fluorine Gauche Effect
Unlike non-fluorinated alkyl chains that prefer anti-periplanar conformations to minimize steric

hindrance, the O-C-C-F fragment in this molecule exhibits a preference for the gauche

conformation. This is driven by hyperconjugation (
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) and electrostatic interactions.

Conformational Lock: The gauche preference creates a "kinked" ether chain, which can pre-

organize the molecule for binding pockets that require a compact geometry.

Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxymethyl group (-CH

OH) allows for a potential intramolecular hydrogen bond with the ether oxygen (O-H

O

), forming a pseudo-seven-membered ring. This interaction can shield the polar hydroxyl
group, effectively increasing the molecule's membrane permeability (LogP).

Graphviz Visualization: Conformational Equilibrium
The following diagram illustrates the equilibrium between the open chain and the H-bonded

gauche conformer.
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Caption: Conformational equilibrium driven by solvent polarity and the stereoelectronic fluorine

gauche effect.

Synthesis Protocol
Objective: High-yield synthesis of [2-(2-Fluoroethoxy)phenyl]methanol avoiding O-alkylation

of the benzylic alcohol.

Retrosynthetic Strategy
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Direct alkylation of 2-hydroxybenzyl alcohol (salicyl alcohol) often leads to mixtures of phenolic

and benzylic ethers. A superior approach utilizes 2-hydroxybenzaldehyde (salicylaldehyde) as

the starting material, followed by a selective reduction.

Step-by-Step Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)

Reagents: Salicylaldehyde (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate

(

, 2.0 eq).

Solvent: DMF or Acetonitrile (anhydrous).

Protocol:

Dissolve salicylaldehyde in DMF under

atmosphere.

Add

and stir at room temperature for 30 min to generate the phenoxide.

Add 1-Bromo-2-fluoroethane dropwise.

Heat to 60°C for 4-6 hours. Monitor by TLC (formation of 2-(2-fluoroethoxy)benzaldehyde).

Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

.

Step 2: Carbonyl Reduction
Reagents:2-(2-fluoroethoxy)benzaldehyde (from Step 1), Sodium Borohydride (

, 1.5 eq).

Solvent: Methanol/THF (1:1).
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Protocol:

Dissolve the intermediate aldehyde in MeOH/THF at 0°C.

Add

portion-wise (gas evolution).

Stir at 0°C for 1 hour, then warm to RT.

Quench: Carefully add saturated

solution.

Purification: Extract with DCM. The crude product is typically purified via silica gel column

chromatography (Hexane/EtOAc gradient).

Salicylaldehyde

Intermediate:
2-(2-Fluoroethoxy)benzaldehyde

 Step 1: Alkylation

1-Bromo-2-fluoroethane
K2CO3 / DMF

Target:
[2-(2-Fluoroethoxy)phenyl]methanol

 Step 2: Reduction

NaBH4 / MeOH
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Caption: Two-step synthesis pathway ensuring regioselective ether formation followed by

aldehyde reduction.

Spectroscopic Characterization
Accurate identification relies on the distinct coupling patterns of the fluoroethyl group.
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Nuclear Magnetic Resonance (NMR) Data
The fluorine atom introduces spin-spin splitting (

) visible in both

H and

C spectra.
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Nucleus

Chemical Shift
(

ppm)

Multiplicity
Coupling
Constants (Hz)

Assignment

H 7.20 - 7.40 Multiplet - Ar-H (Aromatic)

H 6.85 - 6.95 Multiplet -
Ar-H (Ortho to

Ether)

H 4.75
Doublet of

Triplets (dt)
,

-OCH

CH

F

H 4.65 Singlet (broad) -
Ar-CH

OH

H 4.25
Doublet of

Triplets (dt)
,

-OCH

CH

F

C 82.5 Doublet (d)

-OCH

CH

F

C 67.8 Doublet (d)

-OCH

CH

F

F -222.0 Triplet of Triplets ,
-CH

F

Mass Spectrometry (HRMS)
Ionization: ESI+ (Electrospray Ionization).
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Molecular Ion:

calculated for

: 193.0641.

Fragmentation: Loss of the fluoroethyl group or water (

) is common.

Physicochemical Properties & Applications
Key Properties Table

Property Value (Est.) Relevance

Molecular Weight 170.18 g/mol
Fragment-based drug design

(FBDD) compliant.

LogP (Octanol/Water) 1.45
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors 1 Benzylic -OH.[1]

H-Bond Acceptors 2 Ether Oxygen, Fluorine (weak).

pKa ~14 (Alcohol) Neutral at physiological pH.

Applications in Drug Development
Bioisosterism: The 2-fluoroethoxy group acts as a metabolically robust bioisostere for a

propyl or methoxyethyl group. The C-F bond resists oxidative metabolism (P450), extending

the half-life of the parent drug.

PET Imaging: This scaffold serves as a "cold standard" for developing

F-labeled radiotracers. The synthesis described above is analogous to the late-stage radio-
fluorination protocols used in PET ligand production.

Serotonin Modulators: Derivatives of this scaffold have been identified in patents targeting 5-

HT receptors, where the fluoroethoxy chain occupies a specific hydrophobic pocket in the

receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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